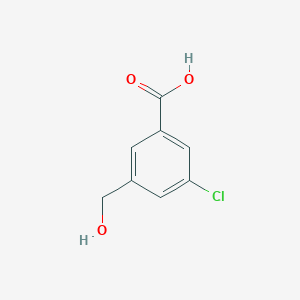

3-Chloro-5-(hydroxymethyl)benzoic acid

Descripción general

Descripción

3-Chloro-5-(hydroxymethyl)benzoic acid, also known as CHBA, is a compound that has garnered attention in the field of scientific research due to its potential applications and properties. It is a white solid that is soluble in some organic solvents and in aqueous base .

Synthesis Analysis

The synthesis of this compound can be achieved by oxidation of 3-chlorotoluene . A specific synthetic method involves putting 60ml chloroforms into an autoclave pressure, adding chlorobenzoyl chloride 0.1mol, paraformaldehyde 0.10mol, anhydrous ferric trichloride 0.005mol, filling with nitrogen to 0.5Mpa, reacting at 20 DEG C25 DEG C for 10 hours, then cooling to room temperature, venting nitrogen and putting the reaction solution into 100ml frozen water .Molecular Structure Analysis

The molecular formula of this compound is C8H7ClO3 . The molecular weight is 186.59 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 358.1ºC and a density of 1.314g/cm3 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Biosynthesis of Natural Products

3-Chloro-5-(hydroxymethyl)benzoic acid is related to 3,5-AHBA, a precursor in the biosynthesis of various natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and the mitomycin family. This review provides insights into the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Synthesis and Antibacterial Activity

3-Hydroxy benzoic acid, closely related to this compound, exhibits various biological properties such as antimicrobial and anti-inflammatory activities. It's used as a preservative in numerous products. The study explores the synthesis of novel derivatives and their potential antibacterial activities (Satpute, Gangan, & Shastri, 2018).

Photodecomposition Studies

Research on chlorobenzoic acids, including this compound, investigates their photodecomposition. This study focuses on how these compounds decompose under ultraviolet irradiation, a relevant process in environmental chemistry (Crosby & Leitis, 1969).

Plant Growth Regulation

Studies on chloro-substituted benzoic acids provide insights into their role as plant growth regulators. These compounds, including variants like this compound, demonstrate how chlorine substitution impacts plant growth (Pybus, Smith, Wain, & Wightman, 1959).

High-Resolution Mass Spectrometry in Water Analysis

This compound is related to compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, analyzed using high-resolution mass spectrometry. This technique is crucial for detecting trace amounts of these compounds in water, highlighting its environmental relevance (Charles, Chen, Kanniganti, & Marbury, 1992).

X-ray Powder Diffraction and Molecular Studies

Research on benzoic acid derivatives, including structures similar to this compound, employs X-ray powder diffraction and electronic structure calculations. This approach aids in understanding the molecular and crystallographic aspects of these compounds (Pramanik, Dey, & Mukherjee, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-5-(hydroxymethyl)benzoic acid is the lactate receptor, GPR81 . GPR81 is a G-protein coupled receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis .

Mode of Action

this compound acts as a selective agonist for the GPR81 receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The exact nature of these events is still under investigation.

Biochemical Pathways

Upon activation of the GPR81 receptor, this compound influences several biochemical pathways. The most significant of these is the regulation of lipolysis, the breakdown of fats into fatty acids and glycerol . By inhibiting lipolysis, this compound helps regulate lipid metabolism and maintain energy balance within the body.

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The activation of the GPR81 receptor by this compound leads to a decrease in triglyceride lipolysis . This can have significant effects at the molecular and cellular levels, including changes in cell signaling and energy metabolism.

Análisis Bioquímico

Biochemical Properties

It is known to be a selective agonist of the lactate receptor, GPR81 . This suggests that it may interact with this receptor and potentially other biomolecules in the body.

Cellular Effects

As a GPR81 agonist, it may influence cell function by modulating the activity of this receptor

Molecular Mechanism

As a GPR81 agonist, it likely exerts its effects by binding to this receptor and modulating its activity . This could potentially lead to changes in gene expression and enzyme activity.

Propiedades

IUPAC Name |

3-chloro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAPNPLLWRVMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3039994.png)

![5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3039995.png)

![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)